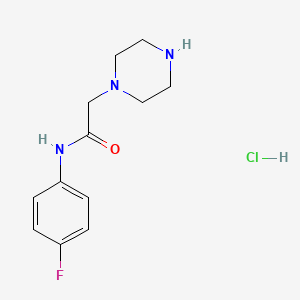

N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

Description

N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a piperazine ring linked to an acetamide backbone, with a 4-fluorophenyl substituent on the nitrogen atom. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Structural confirmation is typically achieved via FT-IR, NMR, and mass spectrometry, with elemental analysis validating purity .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O.ClH/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMBLQVGSLQLMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent quality and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of N-(4-fluorophenyl)-2-(piperazin-1-yl)acetic acid.

Reduction: Formation of N-(4-fluorophenyl)-2-(piperazin-1-yl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or antipsychotic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The piperazine ring allows for binding to various receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural homology with piperazinyl-acetamide derivatives, differing in substituents on the phenyl ring, piperazine moiety, or additional functional groups. Key analogues and their properties are summarized below:

*Molecular weight calculated from formula C₁₉H₁₉ClF₃N₃O ().

Key Research Findings

Fluorine Substitution : The 4-fluorophenyl group in the target compound may improve metabolic stability and receptor selectivity compared to chlorine or methoxy groups, as seen in MMP inhibitors .

Salt Forms : Hydrochloride or dihydrochloride salts (e.g., ) enhance aqueous solubility, critical for in vivo bioavailability.

Thiazole vs. Quinoline Moieties: Thiazole derivatives () target MMPs, while quinoline hybrids () show antiparasitic activity via hydrogen bonding with biological targets.

Limitations and Contrasting Data

- Discrepancies in Activity : While 4-fluorophenyl derivatives excel in MMP inhibition, they may underperform in antifungal applications compared to sulfonyl-containing analogues .

- Synthetic Challenges: High-yield synthesis (e.g., 72–86% in ) is achievable for thiazole derivatives, but quinoline-based compounds (e.g., A7) require complex multistep routes .

Biological Activity

N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its potential therapeutic applications and unique structural features. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16FN3O·HCl, with a molecular weight of approximately 273.73 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various neurotransmitter receptors, and a fluorophenyl group that enhances its lipophilicity and biological activity.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Receptor Binding : The piperazine moiety allows the compound to bind to neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction may modulate receptor activity, leading to therapeutic effects such as anxiolytic or antipsychotic actions.

- Enhanced Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, facilitating its passage through biological membranes and enhancing bioavailability.

Pharmacological Activity

Research indicates that this compound exhibits several notable pharmacological activities:

- Antipsychotic Potential : The compound has been investigated for its potential use as an antipsychotic agent. Studies suggest it may effectively target various neurotransmitter systems, thereby alleviating symptoms associated with psychotic disorders.

- Anxiolytic Properties : Preliminary findings indicate that this compound may possess anxiolytic effects, making it a candidate for treating anxiety disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antipsychotic | Potential modulation of serotonin and dopamine receptors |

| Anxiolytic | Preliminary evidence suggests efficacy in reducing anxiety |

| Mechanism Insights | Interaction with specific receptor types; enhanced lipophilicity due to fluorine |

Case Studies and Research Findings

- Anticonvulsant Activity : A study conducted on various derivatives of piperazine compounds indicated that modifications could enhance anticonvulsant activity in animal models. The findings suggested that structural changes significantly impact the efficacy against seizures, highlighting the importance of the piperazine ring in pharmacological activity .

- Pharmacokinetic Profile : Research has shown that compounds similar to this compound can exhibit varying pharmacokinetic profiles based on their structural modifications. For instance, lipophilicity and metabolic stability were critical factors influencing their effectiveness in vivo .

- In Vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit specific enzyme activities related to neurotransmitter metabolism, further supporting its potential as a therapeutic agent in neurological disorders .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride, and how can purity be validated?

The compound is typically synthesized via multi-step nucleophilic substitution and amidation reactions. A common approach involves reacting 4-fluorophenylamine with chloroacetyl chloride to form the acetamide intermediate, followed by coupling with piperazine under basic conditions. The hydrochloride salt is precipitated using HCl in anhydrous ether . Purity validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Confirm structural integrity via H NMR (DMSO-d6: δ 2.8–3.2 ppm for piperazine protons, δ 7.2–7.6 ppm for fluorophenyl aromatic protons) and LC-MS (expected [M+H]+: 322.1) .

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

Prioritize receptor-binding assays (e.g., serotonin or dopamine receptors due to piperazine’s pharmacophore role). Use radioligand displacement (e.g., H-ketanserin for 5-HT receptors) or fluorescence polarization. Include positive controls (e.g., risperidone for serotonin antagonism) and validate results with dose-response curves (EC/IC calculations). Cell viability assays (MTT or resazurin) are critical to rule off-target cytotoxicity .

Q. What analytical techniques are essential for characterizing this compound’s stability under storage conditions?

- Thermal stability : TGA/DSC to assess decomposition temperatures (typically >200°C for similar piperazine derivatives).

- Hydrolytic stability : Accelerated stability studies in buffers (pH 1–9) at 40°C for 28 days, monitored via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous piperazine-acetamide derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity, receptor isoforms). For example, notes a derivative’s dual 5-HT/D antagonism, while highlights kinase inhibition. To reconcile:

Q. What computational strategies optimize the synthesis of this compound to improve yield and reduce byproducts?

Leverage ICReDD’s reaction path search methods ():

- Quantum chemical calculations : Identify transition states for amidation using Gaussian16 (B3LYP/6-31G*).

- Machine learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Hünig’s base).

- Microreactor systems : Continuous flow synthesis reduces intermediate degradation (reported yields increase from 2–5% to 15–20% in ) .

Q. How can researchers design metabolite identification studies for this compound?

- In vitro incubation : Use human liver microsomes (HLM) with NADPH, followed by UPLC-QTOF-MS (Waters Acquity) in positive ESI mode.

- Data analysis : Screen for phase I metabolites (oxidation, N-dealkylation) and phase II conjugates (glucuronides) using MetaboLynx.

- Cross-reference : Compare with ’s imidazole derivative metabolites to predict fluorophenyl oxidation pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.